molecular formula C7H7N3O B6588179 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol CAS No. 848316-23-4

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol

Cat. No.: B6588179
CAS No.: 848316-23-4
M. Wt: 149.15 g/mol
InChI Key: VLZYFKSIVQROCE-UHFFFAOYSA-N
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Description

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol is a heterocyclic compound that contains a triazole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This tandem reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is typically carried out under microwave conditions at 140°C in dry toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s eco-friendly and additive-free nature makes it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits JAK1 and JAK2 pathways . These interactions result in various biological effects, including anti-inflammatory and immunomodulatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an inverse agonist and inhibitor of specific pathways sets it apart from other similar compounds .

Properties

IUPAC Name

7-methyl-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-2-6-8-4-9-10(6)7(11)3-5/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZYFKSIVQROCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406631
Record name SBB059274
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848316-23-4, 5217-59-4
Record name 7-Methyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848316-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SBB059274
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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